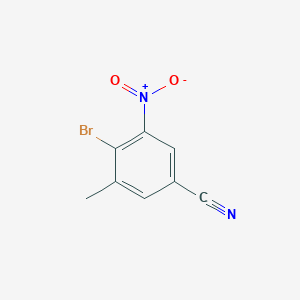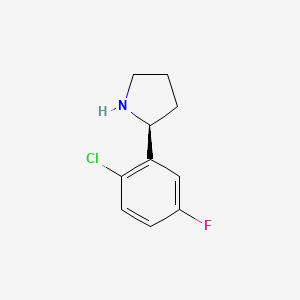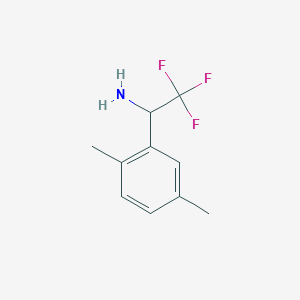
tert-Butyl ((S)-2-(((benzyloxy)carbonyl)amino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a benzyloxy carbonyl group and a tetrahydro-2H-pyran-3-yl group. The tert-butoxycarbonyl group can be introduced into a variety of organic compounds .
Synthesis Analysis
Tertiary butyl esters, such as the tert-butoxycarbonyl group in this compound, can be synthesized using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The crowded tert-butyl group in this compound has a unique reactivity pattern . This group is used in chemical transformations and has implications in biosynthetic and biodegradation pathways .Chemical Reactions Analysis
The tert-butyl carbamate in this compound can undergo a series of reactions. It can become protonated, lose the tert-butyl cation to result in a carbamic acid, and undergo decarboxylation to result in a free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and bonding of its constituent groups. The tert-butyl group, for example, has a unique reactivity pattern due to its crowded nature .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
1093869-20-5 |
|---|---|
Nombre del producto |
tert-Butyl ((S)-2-(((benzyloxy)carbonyl)amino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)(methyl)carbamate |
Fórmula molecular |
C22H34N2O5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[(2S)-3-[(3R)-oxan-3-yl]-2-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C22H34N2O5/c1-22(2,3)29-21(26)24(4)14-19(13-18-11-8-12-27-15-18)23-20(25)28-16-17-9-6-5-7-10-17/h5-7,9-10,18-19H,8,11-16H2,1-4H3,(H,23,25)/t18-,19+/m1/s1 |
Clave InChI |
CKTFKBSDWKPZLV-MOPGFXCFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)C[C@H](C[C@H]1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



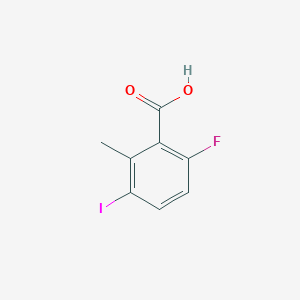
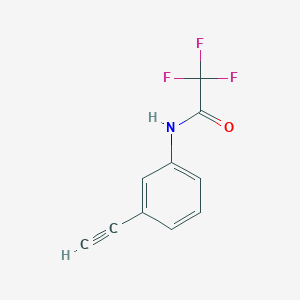
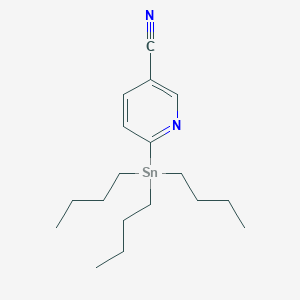
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1509240.png)
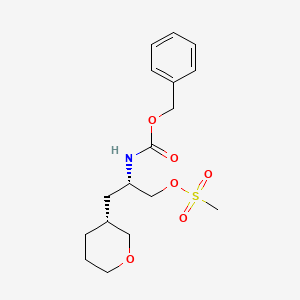
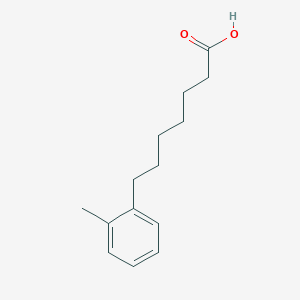

![7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1509252.png)
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1509254.png)
